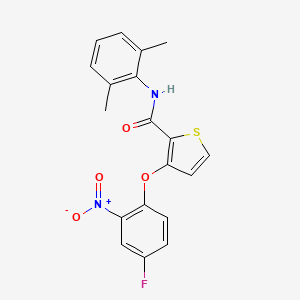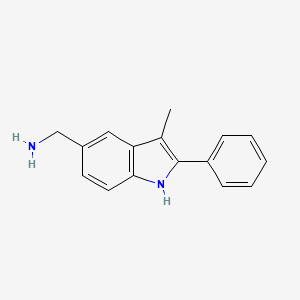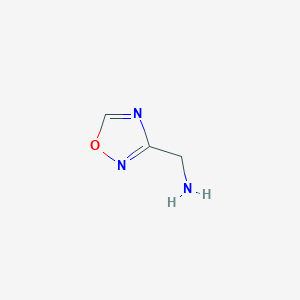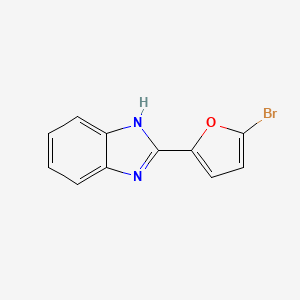![molecular formula C22H23N5O2S2 B2993817 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189702-34-8](/img/structure/B2993817.png)
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C22H23N5O2S2 and its molecular weight is 453.58. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Heterocyclic Chemistry :
- Zheng et al. (2014) described a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines, a related class of compounds, which could be relevant for the synthesis of similar triazolo-pyrimidine derivatives (Zheng et al., 2014).
- Shaaban (2008) explored microwave-assisted synthesis methods for compounds like triazolo[1,5-a]pyrimidines, which could provide insights into the efficient production of the compound (Shaaban, 2008).
Pharmacological Applications :
- Sato et al. (1980) studied the cardiovascular effects of 1,2,4-triazolo[1,5-a]pyrimidines, indicating potential applications of similar compounds in cardiovascular therapies (Sato et al., 1980).
- Said et al. (2004) evaluated thiazolopyrimidines for their antimicrobial and antitumor properties, suggesting that similar triazolo-pyrimidines could have applications in these areas (Said et al., 2004).
Antimicrobial and Antitumor Activities :
- Hafez et al. (2017) synthesized thieno[3,2-d]pyrimidines and evaluated their antitumor and antibacterial properties, hinting at the possible utility of related compounds in the treatment of cancer and bacterial infections (Hafez et al., 2017).
- Mabkhot et al. (2016) created thiophene-based heterocycles, including triazolo-pyrimidines, and found some to have antimicrobial activity, suggesting a similar potential for the compound (Mabkhot et al., 2016).
Chemical Structure and Properties :
- Reiter and Rivo (1988) synthesized novel triazolo-pyrimidinone derivatives, providing insights into the chemical structure and properties of such compounds, which can be relevant for understanding the compound (Reiter & Rivo, 1988).
- Gajda et al. (2015) reported on the synthesis and electronic aspects of tetrahydrobenzothienopyrimidine derivatives, which can shed light on the electronic properties of similar compounds (Gajda et al., 2015).
Wirkmechanismus
Target of Action
The primary target of this compound is the main protease (Mpro, also called 3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) . This protease plays an essential role in processing the polyproteins that are translated from the viral RNA .
Biochemical Pathways
By inhibiting the main protease, the compound disrupts the life cycle of the virus. The protease is responsible for processing the polyproteins translated from the viral RNA into functional proteins. By blocking this process, the compound prevents the virus from replicating and spreading .
Pharmacokinetics
Similar compounds have been shown to have a pronounced lung tropism, making them suitable for administration by the inhalative route
Result of Action
The inhibition of the main protease leads to a decrease in viral replication, reducing the spread of the virus. This can help to alleviate the symptoms of COVID-19 and potentially shorten the duration of the disease .
Eigenschaften
IUPAC Name |
8-butyl-12-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S2/c1-2-3-11-26-20(29)19-17(10-13-30-19)27-21(26)23-24-22(27)31-14-15-6-8-16(9-7-15)25-12-4-5-18(25)28/h6-10,13H,2-5,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIJDFIYTNNUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=C(C=C4)N5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2993734.png)
![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2993736.png)
![N-(4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2993737.png)





![(E)-N-(4-Cyanooxan-4-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2993746.png)

![Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2993752.png)
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxychromen-2-one](/img/structure/B2993754.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)